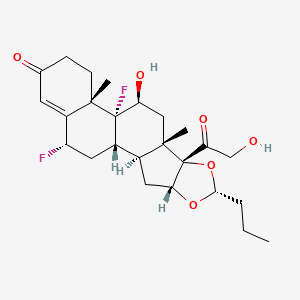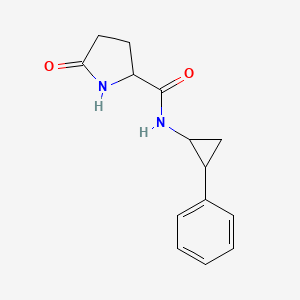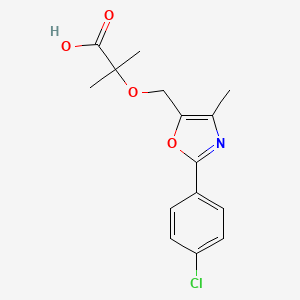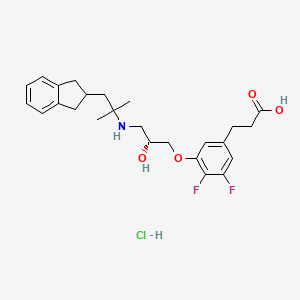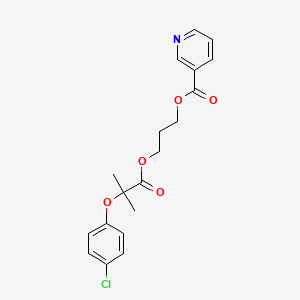
Roxadustat
Overview
Description
Roxadustat is a first-in-class hypoxia-inducible factor prolyl hydroxylase inhibitor used to treat symptomatic anemia associated with chronic kidney disease . It works by reducing the breakdown of hypoxia-inducible factor, a transcription factor that stimulates red blood cell production in response to low oxygen levels . This compound was first approved by the European Commission in August 2021 .
Scientific Research Applications
Roxadustat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study hypoxia-inducible factor pathways and their regulation.
Biology: It is used to investigate the role of hypoxia-inducible factor in cellular responses to low oxygen levels.
Medicine: It is used to treat anemia in patients with chronic kidney disease, both those on dialysis and those not on dialysis
Industry: It is used in the development of new therapeutic agents targeting hypoxia-inducible factor pathways.
Mechanism of Action
Roxadustat exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor . By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor, leading to increased transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis . This results in increased production of erythropoietin, improved iron absorption and mobilization, and stimulation of red blood cell production .
Safety and Hazards
Roxadustat may be harmful if swallowed or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . In clinical trials, the most common side effects include hypertension, vascular access thrombosis, diarrhea, peripheral edema, hyperkalemia, and nausea .
Relevant Papers
Several papers have been published on this compound. One paper discusses the efficacy and safety of this compound for the treatment of anemia in patients with chronic kidney disease . Another paper presents a meta-analysis assessing the efficacy and safety of this compound . A third paper discusses the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
Roxadustat works by reducing the breakdown of the hypoxia-inducible factor (HIF), a transcription factor that stimulates red blood cell production in response to low oxygen levels . It stabilizes HIF-2 and induces the production of erythropoietin (EPO), a hormone that regulates the formation of red blood cells .
Cellular Effects
This compound has been shown to have various effects on cells. It can promote tubular cell regeneration, facilitate structural integrity, and restore the function-related proteins in renal tissue . It also has the potential to modify membrane ionic currents in pituitary tumor cells and cardiac H9c2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting prolyl hydroxylase and von Hippel-Lindau (VHL)-mediated degradation of HIF-α . This leads to increased hypoxic signaling and promotion of HIF-induced EPO expression in the kidneys and liver .
Temporal Effects in Laboratory Settings
This compound has shown to have long-lasting effects in laboratory settings. For instance, it has been observed to improve renal dysfunction and histopathological damage on the 7th day after administration in a folic acid-induced renal damage model .
Dosage Effects in Animal Models
The effects of this compound have been studied in various animal models. For instance, both pre-treatment and post-treatment with this compound have been shown to improve survival rates in mice induced with sepsis . The protective effect was better in animals that received pre-treatment .
Metabolic Pathways
This compound is involved in the regulation of erythropoiesis via HIF stabilization . It increases endogenous EPO, improves iron regulation, and reduces hepcidin, a key regulator of iron metabolism .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, it is known that this compound is an orally administered drug , suggesting that it is absorbed through the gastrointestinal tract and distributed throughout the body.
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with cellular enzymes such as prolyl hydroxylase, which are located in the cytoplasm .
Preparation Methods
The preparation of Roxadustat involves several synthetic routes and reaction conditions. The compound is synthesized from tyrosine through a series of reactions including esterification, etherification, cyclization, dehydrogenation, oxidative rearrangement, and acylation . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity.
Chemical Reactions Analysis
Roxadustat undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Roxadustat is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat . Both compounds act mechanistically similar by inhibiting prolyl hydroxylase enzymes and stabilizing hypoxia-inducible factor. they display differences in their effects on cells, which may affect their efficacy in treating renal anemia . Other similar compounds include vadadustat and molidustat, which also target hypoxia-inducible factor pathways but may have different pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
| Record name | FG-4592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass. | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808118-40-3 | |
| Record name | FG 4592 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxadustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FG-4592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXADUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



